3-Cyclopropyl-1-methylpiperazine
CAS No.:
Cat. No.: VC18058495
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2 |
|---|---|
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | 3-cyclopropyl-1-methylpiperazine |
| Standard InChI | InChI=1S/C8H16N2/c1-10-5-4-9-8(6-10)7-2-3-7/h7-9H,2-6H2,1H3 |
| Standard InChI Key | IENLASXQGBKAGD-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCNC(C1)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The 1-position nitrogen is substituted with a methyl group (), while the 3-position carbon hosts a cyclopropyl moiety. This configuration introduces significant steric and electronic modifications compared to unsubstituted piperazine .
Stereochemical Considerations
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.23 g/mol | |
| Density | Not Reported | – |
| Boiling Point | Not Reported | – |
| Melting Point | Not Reported | – |
| pKa (Predicted) | ~8.9 (piperazine N-H) |
The absence of experimental density and thermal data highlights the need for further characterization. Predicted basicity aligns with typical piperazine derivatives, where the secondary amine exhibits a pKa near 9 in aqueous solutions .
Synthetic Methodologies
Cyclopropane Ring Formation
The cyclopropyl group is typically introduced via [2+1] cycloaddition reactions. A common approach involves treating allyl derivatives with dichlorocarbene intermediates under phase-transfer conditions:
This method’s efficiency depends on the steric environment of the starting material.
Piperazine Functionalization
N-methylation of the piperazine ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base:
Selective substitution at the 3-position remains challenging, often requiring protective group strategies or transition metal catalysis .
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